Didecyldimethylammonium bromide

Catalog No.
S560093
CAS No.
2390-68-3
M.F
C22H48BrN
M. Wt
406.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Didecyldimethylammonium bromide

CAS Number

2390-68-3

Product Name

Didecyldimethylammonium bromide

IUPAC Name

didecyl(dimethyl)azanium;bromide

Molecular Formula

C22H48BrN

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C22H48N.BrH/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;/h5-22H2,1-4H3;1H/q+1;/p-1

InChI Key

UMGXUWVIJIQANV-UHFFFAOYSA-M

SMILES

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[Br-]

Synonyms

Bardac 22, deciquam 222, didecyldimethylammonium, didecyldimethylammonium bromide, didecyldimethylammonium chloride

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[Br-]

Surfactant applications

  • Synthesis of nanomaterials

    DDAB acts as a co-surfactant in the synthesis of well-defined multilamellar vesicular silica with controllable layer numbers []. It also aids in the synthesis of gold nanoclusters and nanocubes [, ].

  • Formation of organized reaction media

    DDAB forms supersaturated reverse micelles and microemulsions, which act as confined reaction environments for synthesizing barium sulfate nanoparticles [].

  • Modification of clay minerals

    DDAB modifies calcium montmorillonite through ion-exchange, leading to the formation of thermally stable organoclay materials [].

Phase transfer catalyst applications

  • Catalysis in organic reactions: DDAB serves as a phase transfer catalyst, facilitating the transfer of reactants between immiscible phases (e.g., organic and aqueous phases) in various organic reactions [].

Didecyldimethylammonium bromide is a fourth-generation dialkyl-quaternary ammonium compound, commonly used for its antimicrobial properties. With the chemical formula C22H48BrN\text{C}_{22}\text{H}_{48}\text{BrN} and a molecular weight of 422.54 g/mol, it consists of two decyl groups attached to a dimethylammonium moiety. This compound is recognized for its broad-spectrum activity against bacteria, fungi, and viruses, making it valuable in various applications, particularly in the food and agricultural sectors as a disinfectant and biocide .

, primarily as a surfactant. It can disrupt lipid bilayers in microbial membranes, leading to cell lysis. Additionally, it serves as a phase-transfer catalyst in organic transformations, facilitating the transfer of reactants between immiscible phases . The compound's reactivity is influenced by its quaternary ammonium structure, which allows it to interact effectively with both organic and aqueous media.

Didecyldimethylammonium bromide can be synthesized through the reaction of dimethylamine with decyl bromide in the presence of a base. The general synthesis pathway involves:

  • Formation of the Amine: Dimethylamine reacts with decyl bromide to form didecyldimethylamine.
  • Quaternization: The amine is then treated with an appropriate source of bromide (e.g., sodium bromide) to yield didecyldimethylammonium bromide.

This synthesis route allows for the production of high-purity didecyldimethylammonium bromide suitable for industrial applications .

Didecyldimethylammonium bromide finds extensive use in various fields:

  • Disinfectants: Employed in healthcare settings for cleaning surfaces and equipment.
  • Agriculture: Used as a biocide to control microbial growth on livestock farms.
  • Cosmetics: Incorporated into personal care products for its antimicrobial properties.
  • Phase-Transfer Catalysis: Utilized in organic synthesis to facilitate reactions between immiscible phases .

Research on didecyldimethylammonium bromide has highlighted its potential interactions with biological systems. Studies indicate that it can induce hypersensitivity reactions upon dermal exposure, suggesting that repeated contact may lead to sensitization . Furthermore, its interaction with organic materials can significantly affect its efficacy as a disinfectant; the presence of organic matter reduces its bactericidal and virucidal activity .

Didecyldimethylammonium bromide shares similarities with other quaternary ammonium compounds but possesses unique characteristics that distinguish it:

Compound NameStructure TypeAntimicrobial ActivityUnique Features
Dodecyltrimethylammonium bromideQuaternary ammoniumYesMore commonly used in personal care products
Benzalkonium chlorideQuaternary ammoniumYesBroad-spectrum but more irritating
Didodecyldimethylammonium chlorideQuaternary ammoniumYesSimilar structure but different halides

Didecyldimethylammonium bromide stands out due to its robust efficacy against a wide array of microorganisms while being less irritating compared to some alternatives like benzalkonium chloride .

UNII

72L098XL5Y

Related CAS

20256-56-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (84.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2390-68-3

Wikipedia

Didecyldimonium bromide

Dates

Modify: 2023-08-15

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